molecular formula C8H16N2O B14630622 4-(2,2-Dimethylhydrazinyl)-3-methylpent-3-en-2-one CAS No. 53699-21-1

4-(2,2-Dimethylhydrazinyl)-3-methylpent-3-en-2-one

Cat. No.: B14630622
CAS No.: 53699-21-1
M. Wt: 156.23 g/mol
InChI Key: IOHWUIRCOQCYKB-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylhydrazinyl)-3-methylpent-3-en-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is known for its applications in organic synthesis and its potential use in various industrial processes.

Preparation Methods

The synthesis of 4-(2,2-Dimethylhydrazinyl)-3-methylpent-3-en-2-one typically involves the reaction of 1,1-dimethylhydrazine with a suitable precursor. One common method includes the reaction of 1,1-dimethylhydrazine with an α,β-unsaturated ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

4-(2,2-Dimethylhydrazinyl)-3-methylpent-3-en-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2,2-Dimethylhydrazinyl)-3-methylpent-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2,2-Dimethylhydrazinyl)-3-methylpent-3-en-2-one exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

4-(2,2-Dimethylhydrazinyl)-3-methylpent-3-en-2-one can be compared with other similar compounds, such as:

Properties

CAS No.

53699-21-1

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-(2,2-dimethylhydrazinyl)-3-methylpent-3-en-2-one

InChI

InChI=1S/C8H16N2O/c1-6(8(3)11)7(2)9-10(4)5/h9H,1-5H3

InChI Key

IOHWUIRCOQCYKB-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)NN(C)C)C(=O)C

Origin of Product

United States

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